An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid
An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
This technical guide delves into the properties, synthesis, and potential applications of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CAS 59587-01-8). As a specialized chemical intermediate, direct and extensive peer-reviewed literature on this specific molecule is limited. Therefore, this guide adopts a comprehensive approach, integrating available data with established principles of organic chemistry and pharmacology. Where direct experimental data for the title compound is unavailable, we will draw upon data from closely related structural analogs to provide a scientifically grounded and practical resource for researchers. This approach ensures that this guide serves as a valuable tool for hypothesis generation, experimental design, and the advancement of research in relevant fields.
Core Properties and Structural Elucidation
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is a multifaceted organic compound characterized by a chlorinated benzoic acid scaffold further functionalized with a dimethylcarbamoylamino group. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and material science.
Table 1: Physicochemical Properties of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid
| Property | Value | Source(s) |
| CAS Number | 59587-01-8 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 242.66 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from structural features |
| InChI Key | RXKVDCNQFKONLD-UHFFFAOYSA-N | [1] |
Structural Diagram
Caption: 2D structure of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound would involve the acylation of a suitable aminobenzoic acid precursor.
Caption: Proposed synthesis of the target compound.
Hypothetical Experimental Protocol
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Dissolution: Dissolve 4-amino-2-chlorobenzoic acid in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Acylation: Slowly add dimethylcarbamoyl chloride to the cooled solution with continuous stirring. The reaction is typically exothermic.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid.
Spectroscopic Characterization (Predicted and Inferred)
Direct experimental spectral data for the title compound is not publicly available. However, we can predict the key spectral features based on its structure and by comparison with the known spectra of similar compounds like 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.5 ppm. - A singlet for the N-H proton (amide). - A singlet for the two N-methyl groups around 3.0 ppm. - A broad singlet for the carboxylic acid proton (downfield). |
| ¹³C NMR | - Aromatic carbons between 110-150 ppm. - A carbonyl carbon (amide) around 155 ppm. - A carbonyl carbon (carboxylic acid) around 170 ppm. - Two N-methyl carbons around 37 ppm. |
| IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300). - N-H stretch (amide) around 3300. - C=O stretch (carboxylic acid) around 1700. - C=O stretch (amide) around 1650. - Aromatic C=C stretches (1450-1600). - C-Cl stretch (700-800). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 242. - Fragments corresponding to the loss of Cl, COOH, and the dimethylcarbamoyl group. |
Potential Applications and Biological Activity
Derivatives of aminobenzoic acid are a well-established class of compounds with a wide range of biological activities.[6][7] While the specific biological profile of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is not extensively documented, its structural motifs suggest potential applications in several areas of drug discovery and development.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of substituted benzoic acid derivatives.[8][9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the chloro and amino-linked functional groups on the benzoic acid core of the title compound makes it a candidate for investigation as an anticancer agent.
Sources
- 1. 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid [cymitquimica.com]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
